2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone
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Overview
Description
2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure substituted with a methyl group and an isoxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Quinazolinone Core Formation: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives.
Coupling Reaction: The final step involves coupling the isoxazole ring with the quinazolinone core under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone: Unique due to its specific substitution pattern and biological activity.
3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone: Lacks the methyl group at the 2-position, leading to different biological properties.
2-Methyl-4(3H)-quinazolinone: Lacks the isoxazole ring, resulting in different chemical reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the methyl group and the isoxazole ring, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86134-19-2 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-methyl-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C13H11N3O2/c1-8-7-12(18-15-8)16-9(2)14-11-6-4-3-5-10(11)13(16)17/h3-7H,1-2H3 |
InChI Key |
OBKNRVAXTAVHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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